Cas no 53439-81-9 (benzo[c][1,8]naphthyridin-6(5H)-one)

Benzo[c][1,8]naphthyridin-6(5H)-one is a heterocyclic organic compound featuring a fused naphthyridine core, which confers unique electronic and structural properties. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes and receptors. Its rigid, planar structure enhances binding affinity and selectivity, making it valuable for developing inhibitors or modulators. Additionally, the compound's stability and synthetic versatility allow for functionalization at multiple positions, enabling tailored modifications for specific applications. Its utility extends to materials science, where its conjugated system may contribute to optoelectronic properties.
benzo[c][1,8]naphthyridin-6(5H)-one structure
53439-81-9 structure
Product name:benzo[c][1,8]naphthyridin-6(5H)-one
CAS No:53439-81-9
MF:C12H8N2O
Molecular Weight:196.20472
CID:357260

benzo[c][1,8]naphthyridin-6(5H)-one 化学的及び物理的性質

名前と識別子

    • benzo[c][1,8]naphthyridin-6(5H)-one
    • 5H-benzo[c][1,8]naphthyridin-6-one
    • 5H-Benzo[c][1,8]naphthyridin-6-on
    • Benzo-< c> < 1,8> -naphthyridin-6(5H)-on
    • CHEBI:275378
    • CHEMBL110381
    • SureCN2800678
    • SureCN6531057
    • XU1
    • インチ: InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15)
    • InChIKey: YLSBDRGLLZDAKB-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2O

計算された属性

  • 精确分子量: 196.06374
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 0

じっけんとくせい

  • PSA: 41.99

benzo[c][1,8]naphthyridin-6(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM241127-1g
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 95%
1g
$*** 2023-05-30
Alichem
A019100314-100mg
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 95%
100mg
$290.00 2023-09-01
Ambeed
A557097-1mg
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 98%
1mg
$365.0 2025-02-27
Alichem
A019100314-250mg
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 95%
250mg
$480.00 2023-09-01
Alichem
A019100314-1g
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 95%
1g
$1200.00 2023-09-01
Ambeed
A557097-5mg
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 98%
5mg
$1264.0 2025-02-27
Crysdot LLC
CD11109384-1g
Benzo[c][1,8]naphthyridin-6(5H)-one
53439-81-9 95+%
1g
$673 2024-07-17

benzo[c][1,8]naphthyridin-6(5H)-one 関連文献

benzo[c][1,8]naphthyridin-6(5H)-oneに関する追加情報

Benzo[c][1,8]Naphthyridin-6(5H)-One: A Comprehensive Overview

Benzo[c][1,8]naphthyridin-6(5H)-one, also known by its CAS number 53439-81-9, is a unique and complex heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of naphthyridines, which are bicyclic aromatic systems with two nitrogen atoms in their structure. The benzo[c] substitution pattern indicates the specific arrangement of the benzene ring relative to the naphthyridine core, making this compound distinct from its structural analogs.

The synthesis of benzo[c][1,8]naphthyridin-6(5H)-one involves a series of carefully designed reactions that leverage modern organic synthesis techniques. Recent advancements in catalytic methods and the use of transition metal catalysts have enabled more efficient and selective pathways for constructing such complex heterocycles. For instance, researchers have employed palladium-catalyzed coupling reactions to assemble the naphthyridine core with high precision. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for downstream applications.

One of the most promising applications of benzo[c][1,8]naphthyridin-6(5H)-one lies in its potential as a building block for advanced materials. The compound's rigid aromatic structure and conjugated system make it an ideal candidate for use in organic electronics. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, its ability to form self-assembled monolayers has opened new avenues for its use in nanotechnology.

In addition to its material science applications, benzo[c][1,8]naphthyridin-6(5H)-one has shown potential in pharmacological research. The compound's unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent investigations have focused on its role as a ligand in metalloenzyme mimics and its ability to modulate cellular signaling pathways. These findings suggest that the compound could serve as a lead molecule for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

The study of benzo[c][1,8]naphthyridin-6(5H)-one has also contributed to our understanding of heterocyclic chemistry. Its synthesis and reactivity provide valuable insights into the behavior of nitrogen-containing aromatic systems under various reaction conditions. For example, recent research has explored the regioselectivity of electrophilic substitutions on this compound, revealing novel patterns that differ from those observed in simpler naphthyridines. Such discoveries not only advance our fundamental knowledge but also pave the way for the development of new synthetic strategies.

In conclusion, benzo[c][1,8]naphthyridin-6(5H)-one, with its CAS number 53439-81-9, stands as a remarkable example of how complex organic molecules can bridge multiple disciplines. From materials science to pharmacology, this compound continues to inspire innovative research and practical applications. As our understanding of its properties deepens, it is likely that new uses will emerge, further solidifying its importance in contemporary chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:53439-81-9)benzo[c][1,8]naphthyridin-6(5H)-one
A1242546
Purity:99%/99%
はかる:1mg/5mg
Price ($):328/1138